molecular formula C9H10N2O4 B8034150 N-Ethyl-3-hydroxy-5-nitrobenzamide

N-Ethyl-3-hydroxy-5-nitrobenzamide

Cat. No.: B8034150
M. Wt: 210.19 g/mol
InChI Key: HSDRLCWIGMIANC-UHFFFAOYSA-N
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Description

N-Ethyl-3-hydroxy-5-nitrobenzamide (CAS: 1394933-34-6) is a nitro-substituted benzamide derivative characterized by a hydroxyl group at position 3, a nitro group at position 5, and an ethylamide substituent at the benzamide nitrogen. Its molecular formula is C₉H₁₀N₂O₄, with a molecular weight of 210.19 g/mol. This compound is typically synthesized via condensation reactions involving substituted benzaldehydes and hydrazide intermediates, as seen in analogous benzamide syntheses .

Properties

IUPAC Name

N-ethyl-3-hydroxy-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-2-10-9(13)6-3-7(11(14)15)5-8(12)4-6/h3-5,12H,2H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDRLCWIGMIANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC(=C1)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-hydroxy-5-nitrobenzamide typically involves the condensation of 3-hydroxy-5-nitrobenzoic acid with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the condensation reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing waste and employing environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-hydroxy-5-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The ethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of N-Ethyl-3-oxo-5-nitrobenzamide.

    Reduction: Formation of N-Ethyl-3-hydroxy-5-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-Ethyl-3-hydroxy-5-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-3-hydroxy-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy group may also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, N-Ethyl-3-hydroxy-5-nitrobenzamide is compared to structurally related nitrobenzamides and esters. Key differences in substituent positions, functional groups, and applications are highlighted below.

Structural and Functional Group Comparisons

Compound Name Molecular Formula Substituents (Positions) Functional Groups Key Applications/Properties
This compound C₉H₁₀N₂O₄ -OH (3), -NO₂ (5), -NHCOC₂H₅ (amide) Amide, nitro, hydroxyl Precursor for heterocycles, drug synthesis
2-Hydroxy-5-nitro-N-phenylbenzamide C₁₃H₁₀N₂O₄ -OH (2), -NO₂ (5), -NHPh (amide) Amide, nitro, hydroxyl Benzoxazepine synthesis
Ethyl 2-hydroxy-5-nitrobenzoate C₉H₉NO₅ -OH (2), -NO₂ (5), -COOEt (ester) Ester, nitro, hydroxyl Intermediate in organic synthesis
Ethyl 3-hydroxy-5-nitrobenzoate C₉H₉NO₅ -OH (3), -NO₂ (5), -COOEt (ester) Ester, nitro, hydroxyl Photostability studies
N-(3-Ethynylphenyl)-2-hydroxy-5-methylbenzamide C₁₆H₁₃NO₂ -OH (2), -CH₃ (5), -NH-(3-ethynylphenyl) Amide, ethynyl, hydroxyl Polymer/materials research

Key Observations

  • Substituent Position Effects :

    • The nitro group at position 5 in this compound enhances electrophilic aromatic substitution reactivity compared to its positional isomer, 2-hydroxy-5-nitro-N-phenylbenzamide .
    • Ethyl esters (e.g., Ethyl 3-hydroxy-5-nitrobenzoate) exhibit higher lipophilicity than amides, influencing solubility in organic solvents .
  • Ethynyl groups in compounds like N-(3-Ethynylphenyl)-2-hydroxy-5-methylbenzamide enable click chemistry applications, a feature absent in nitrobenzamides .
  • Synthetic Utility :

    • This compound shares synthetic pathways with other nitrobenzamides, such as hydrazide condensations , but diverges in final substitution patterns.
    • Ethyl nitrobenzoates (e.g., Ethyl 2-hydroxy-5-nitrobenzoate) are often intermediates for analgesics, whereas nitrobenzamides are tailored for CNS drug precursors .

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